![molecular formula C17H24N2O3 B10826207 1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)

1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

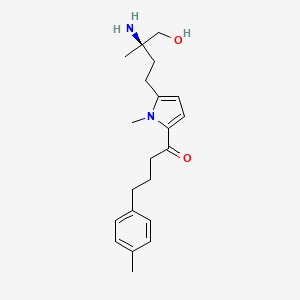

L 161240 est un agent antimicrobien qui cible la biosynthèse du lipide A. Il a montré une activité antibactérienne significative, en particulier contre Escherichia coli, avec une valeur IC50 de 30 nM et une concentration minimale inhibitrice (CMI) de 1 à 3 μg/mL . Ce composé est particulièrement remarquable pour son rôle dans l'inhibition de l'enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acétylglucosamine désacétylase (LpxC), qui est essentielle dans la biosynthèse du lipide A, un composant de la membrane externe des bactéries Gram-négatives .

Méthodes De Préparation

L 161240 peut être synthétisé par deux méthodes connexes :

-

Première méthode

Étape 1 : Le nitrile (I) est converti en iminoester (II) en utilisant de l'acide chlorhydrique méthanolique.

Étape 2 : L'iminoester (II) est ensuite condensé avec l'ester méthylique de ®-sérine (III) pour former l'oxazoline (IV).

Étape 3 : L'oxazoline (IV) est mise en réaction avec l'hydroxylamine O-benzylée en présence de méthylate d'aluminium pour produire l'hydroxymate (VII).

Étape 4 : Le groupe protecteur O-benzyle est éliminé par hydrogénolyse sur du palladium sur carbone.

-

Deuxième méthode

Étape 1 : L'acide benzoïque (V) est couplé avec l'ester méthylique de ®-sérine (III) pour produire l'amide (VI).

Étape 2 : L'amide (VI) est cyclisé en oxazolidine (IV) en utilisant du chlorure de thionyle.

Analyse Des Réactions Chimiques

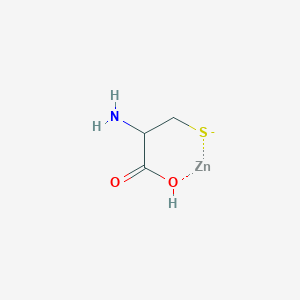

L 161240 subit principalement des réactions d'inhibition ciblant l'enzyme LpxC . La partie hydroxamate du composé chélate l'ion zinc catalytique dans le site actif de l'enzyme, ce qui entraîne une inhibition. Cette inhibition perturbe la biosynthèse du lipide A, compromettant ainsi l'intégrité de la membrane externe bactérienne .

Applications de la recherche scientifique

L 161240 a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la biosynthèse du lipide A.

Biologie : Aide à comprendre les mécanismes moléculaires de la résistance bactérienne et le rôle du lipide A dans la physiologie bactérienne.

Médecine : Utilisation potentielle comme antibiotique contre les infections bactériennes à Gram négatif, en particulier celles résistantes aux antibiotiques conventionnels.

Industrie : Pourrait être utilisé dans le développement de nouveaux agents antibactériens ciblant la biosynthèse du lipide A.

Mécanisme d'action

L 161240 exerce ses effets en inhibant l'enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acétylglucosamine désacétylase (LpxC) . Cette enzyme est responsable de la deuxième étape de la biosynthèse du lipide A, un composant essentiel de la membrane externe des bactéries Gram-négatives. En inhibant LpxC, L 161240 perturbe la production de lipide A, conduisant à une membrane externe bactérienne compromise et finalement à la mort des cellules bactériennes .

Applications De Recherche Scientifique

L 161240 has several scientific research applications :

Chemistry: Used as a tool compound to study the inhibition of lipid A biosynthesis.

Biology: Helps in understanding the molecular mechanisms of bacterial resistance and the role of lipid A in bacterial physiology.

Medicine: Potential use as an antibiotic against Gram-negative bacterial infections, particularly those resistant to conventional antibiotics.

Industry: Could be used in the development of new antibacterial agents targeting lipid A biosynthesis.

Mécanisme D'action

L 161240 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) . This enzyme is responsible for the second step in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L 161240 disrupts the production of lipid A, leading to a compromised bacterial outer membrane and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

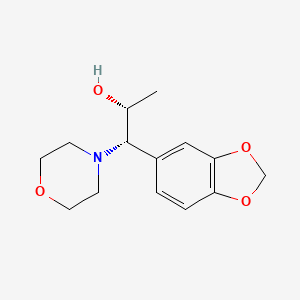

L 161240 est comparé à d'autres inhibiteurs de LpxC tels que BB-78485 et CHIR-090 . Bien que tous ces composés inhibent l'enzyme LpxC, L 161240 est particulièrement efficace contre Escherichia coli mais pas contre Pseudomonas aeruginosa . Cette spécificité est due aux différences structurales de l'enzyme LpxC entre ces espèces bactériennes . D'autres composés similaires comprennent :

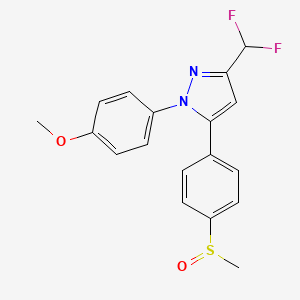

BB-78485 : Un autre inhibiteur puissant de LpxC avec un mécanisme d'action similaire.

CHIR-090 : Un dérivé de N-aroyl-L-thréonine qui cible également LpxC.

Les caractéristiques structurales uniques de L 161240 et sa grande puissance contre Escherichia coli en font un composé précieux dans l'étude et le développement de nouveaux agents antibactériens .

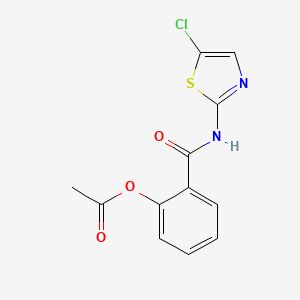

Propriétés

Formule moléculaire |

C17H24N2O3 |

|---|---|

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine |

InChI |

InChI=1S/C17H24N2O3/c1-6-7-12-8-13(9-15(20-4)16(12)21-5)17-19-14(10-22-17)11(2)18-3/h8-9,14,18H,2,6-7,10H2,1,3-5H3 |

Clé InChI |

UPJCLVQQPDUABA-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=C)NC)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

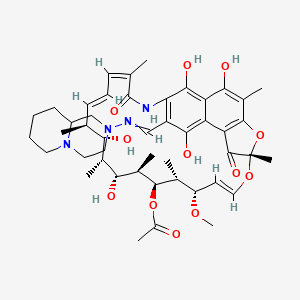

![[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)

![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B10826180.png)

![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)

![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)